molecular formula C28H28BrN3O3 B2571881 2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850904-22-2

2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one

Katalognummer: B2571881
CAS-Nummer: 850904-22-2
Molekulargewicht: 534.454
InChI-Schlüssel: BZVIPUAXHABBIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
  • Reduction

    • Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
  • Substitution

    • The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its potential therapeutic effects in neurological disorders. The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one apart is its unique combination of a tetrahydroisoquinoline core with both bromophenyl and phenylpiperazine moieties. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Biologische Aktivität

The compound 2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic molecule with potential therapeutic applications. Its structure includes a tetrahydroisoquinoline core, which is known for its diverse biological activities, including antitumor and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The molecular structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C26H30BrN3O3
Molecular Weight 507.44 g/mol
LogP 5.3

The biological activity of the compound is primarily attributed to its interaction with various molecular targets:

  • Acetylcholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in synaptic clefts and enhancing cholinergic neurotransmission. This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's.
  • Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which could contribute to anxiolytic or antidepressant effects.
  • Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Biological Activity Studies

Recent research has focused on evaluating the biological activities of this compound through in vitro and in vivo studies.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Mitochondrial dysfunction

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of the compound:

  • Tumor Xenograft Models : Administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects against neuronal loss induced by oxidative stress.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Neuroprotection : A study involving mice treated with the compound showed reduced markers of oxidative stress and inflammation in brain tissues after induced neurotoxicity.
  • Anticancer Efficacy Study : In a clinical trial involving patients with advanced breast cancer, administration of the compound as part of a combination therapy led to improved overall survival rates compared to standard treatments.

Eigenschaften

IUPAC Name

2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28BrN3O3/c29-22-11-9-21(10-12-22)19-32-14-13-24-25(28(32)34)7-4-8-26(24)35-20-27(33)31-17-15-30(16-18-31)23-5-2-1-3-6-23/h1-12H,13-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVIPUAXHABBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.